molecular formula C15H14O3 B1664620 Desoxyrhapontigenin CAS No. 33626-08-3

Desoxyrhapontigenin

Cat. No. B1664620
CAS RN: 33626-08-3
M. Wt: 242.27 g/mol
InChI Key: IHVRWFJGOIWMGC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoxyrhapontigenin is a potent anti-inflammatory phytochemical . It is found in the roots of Rheum palmatum L . It has been shown to have significant monoamine oxidase inhibitory activities .


Synthesis Analysis

Desoxyrhapontigenin is a natural compound found in the Rheum genus, specifically in Rheum rhaponticum and Rheum rhabarbarum . It is one of the bioactive substances in these plants, which also include other phytochemicals like stilbenes, anthraquinones, and flavonoids .


Molecular Structure Analysis

The molecular formula of Desoxyrhapontigenin is C15H14O3 . Its molecular weight is 242.3 .


Chemical Reactions Analysis

Desoxyrhapontigenin has been shown to up-regulate the mRNA expression of antioxidant enzymes . This suggests that it may play a role in the body’s antioxidant response.


Physical And Chemical Properties Analysis

Desoxyrhapontigenin is a white-beige powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.1±0.3 cm3, and it has 3 freely rotating bonds .

Future Directions

Desoxyrhapontigenin has shown potential as an antioxidant and anti-inflammatory agent . Future research could explore its potential therapeutic applications further. The Rheum genus, where Desoxyrhapontigenin is found, has a long ethnomedicinal history in Asia, Europe, and other regions of the world, and could be a source of other bioactive substances .

properties

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRWFJGOIWMGC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031720
Record name 4-Methoxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-Methoxystyryl)benzene-1,3-diol

CAS RN

33626-08-3
Record name Desoxyrhapontigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33626-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4'-methoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYRESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxyrhapontigenin
Reactant of Route 2
Reactant of Route 2
Desoxyrhapontigenin
Reactant of Route 3
Reactant of Route 3
Desoxyrhapontigenin
Reactant of Route 4
Reactant of Route 4
Desoxyrhapontigenin
Reactant of Route 5
Reactant of Route 5
Desoxyrhapontigenin
Reactant of Route 6
Reactant of Route 6
Desoxyrhapontigenin

Citations

For This Compound
328
Citations
RJ Choi, M Cheng, YS Kim - Redox biology, 2014 - Elsevier
… with desoxyrhapontigenin markedly … with desoxyrhapontigenin induced Nrf2 and HO-1 expression but reduced p65 expression. These findings suggest that desoxyrhapontigenin may …
Number of citations: 68 www.sciencedirect.com
RJ Choi, J Chun, S Khan, YS Kim - International Immunopharmacology, 2014 - Elsevier
… with other stilbene compounds, desoxyrhapontigenin (at 10, 30 … desoxyrhapontigenin was investigated in detail. The results of this investigation demonstrated that desoxyrhapontigenin …
Number of citations: 50 www.sciencedirect.com
PT Tran, DH Park, O Kim… - International …, 2018 - spandidos-publications.com
Desoxyrhapontigenin (DRG), a stilbene compound from Rheum undulatum, has been found to exhibit various pharmacological activities, however, its impact on osteoclast formation …
Number of citations: 20 www.spandidos-publications.com
W Yu, B Zhang, X Hong, H Cai, Y Wang, J Lu, X Hu… - Antiviral Research, 2023 - Elsevier
… Here, we identified desoxyrhapontigenin (DES), a naturally occurring bioactive product, as … These findings elucidate a previously unappreciated protective role of desoxyrhapontigenin …
Number of citations: 2 www.sciencedirect.com
Y Dai, ALC Tan, H Chen, PS Ong, X Xiang, J Wu… - … of Pharmaceutical and …, 2018 - Elsevier
… after intravenous injection of desoxyrhapontigenin (10 mg/… desoxyrhapontigenin (10 mg/kg) (without IS); (F) a plasma sample collected 180 min after oral dosing of desoxyrhapontigenin …
Number of citations: 6 www.sciencedirect.com
D Chen, JR Liu, Y Cheng, H Cheng… - Current Medicinal …, 2020 - ingentaconnect.com
Rhaponticin is a stilbenoid glucoside compound, found in medicinal plant of rhubarb rhizomes. Rhapontigenin (RHAG), the stilbene aglycone metabolite of rhaponticin, has shown …
Number of citations: 10 www.ingentaconnect.com
T Venkatesan, MJ Jeong, YW Choi… - Integrative cancer …, 2016 - journals.sagepub.com
Although current chemotherapeutic agents are active at the beginning of therapy, the most common risk is the development of resistance during later stages in almost all cancer types …
Number of citations: 16 journals.sagepub.com
F Liang, X Fu, Y Li, F Han - AMB Express, 2020 - Springer
This study investigated the protective effect of desoxyrhapontigenin (DOP) against isoflurane (ISF)-induced neuronal injury in rats. Neuronal injury was induced in pups by exposing …
Number of citations: 3 link.springer.com
KS Babu, AK Tiwari, PV Srinivas, AZ Ali… - Bioorganic & medicinal …, 2004 - Elsevier
… Except desoxyrhapontigenin and rhapontigenin that … However, desoxyrhapontigenin and rhapontigenin may be … , desoxyrhaponticin, desoxyrhapontigenin and rhapontigenin have been …
Number of citations: 160 www.sciencedirect.com
SK Ko, SM Lee, WK Whang - Archives of pharmacal research, 1999 - Springer
… stilbenes (desoxyrhapontigenin, rhapontigenin, piceatannol) have been screened for activity on blood platelet aggregation. Both rhapontigenin and desoxyrhapontigenin exhibited …
Number of citations: 79 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.